C16 Sulfatide

Overview

Description

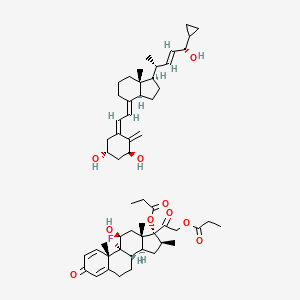

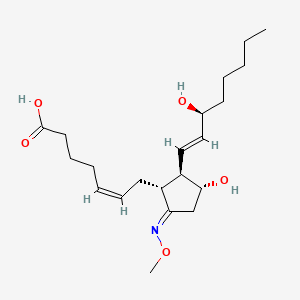

C16 Sulfatide, also known as N-Hexadecanoylsulfatide, is a glycosphingolipid found in the plasma membrane of most eukaryotic cells. It is a type of sulfatide, which are sulfated galactocerebrosides. This compound plays a crucial role in various cellular processes, including protein trafficking, cell adhesion, and neural plasticity . It is predominantly found in the myelin sheath of the nervous system and is also present in blood cells such as erythrocytes, neutrophils, and platelets .

Scientific Research Applications

C16 Sulfatide has numerous applications in scientific research:

Chemistry: Used as a standard in lipidomics studies to analyze lipid profiles.

Biology: Plays a role in cell signaling and membrane structure studies.

Medicine: Investigated for its role in insulin secretion and potential therapeutic applications in diabetes.

Industry: Used in the development of biomarkers for diseases such as cancer and cardiovascular diseases.

Mechanism of Action

Target of Action

C16 Sulfatide, also known as 3’-sulfo-β-galactosyl ceramide, primarily targets the ATP-sensitive potassium (KATP) channels in pancreatic β-cells . These channels play a crucial role in regulating insulin secretion .

Mode of Action

This compound interacts with its targets by reducing the sensitivity of the KATP channels to ATP inhibition . This interaction results in an increase in whole-cell KATP currents at intermediate glucose levels, reducing the ability of glucose to induce membrane depolarization and increasing the cytoplasmic free Ca2+ concentration .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It inhibits glucose-stimulated insulin secretion by reducing the sensitivity of the KATP channels to ATP . This action impacts the insulin secretion pathway, which is crucial for glucose homeostasis . Additionally, this compound is involved in the development of oligodendrocytes and immune responses .

Pharmacokinetics

It is known that sulfatide turnover is mediated by arylsulfatase a (asa), an enzyme that removes the sulfate group and generates galactocerebroside .

Result of Action

The primary result of this compound’s action is the inhibition of glucose-induced insulin secretion in pancreatic β-cells . This is achieved by reducing the KATP channel sensitivity to the ATP block . Additionally, this compound increases Ca2±induced exocytosis by 215%, correlating with a stimulation of insulin secretion in intact rat islets exposed to diazoxide and high K+ .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as diazoxide and high K+, can enhance the effects of this compound on insulin secretion . Furthermore, the tissue-dependent variation in the acyl chain composition of sulfatides may also influence the compound’s action .

Future Directions

Newborn screening for MLD may be considered in the future as innovative treatments are advancing . There are major challenges that hopefully will be resolved through future research efforts such as how sulfatide signals, identification of external cues that direct either sulfatide synthesis or turnover, the contribution of circulating sulfatide in body fluids under different metabolic states and the impact on lipid rafts .

Biochemical Analysis

Biochemical Properties

C16 Sulfatide is involved in several biochemical reactions and interacts with various enzymes, proteins, and biomolecules. It is synthesized from ceramide by the action of ceramide galactosyltransferase and cerebroside sulfotransferase . This compound interacts with proteins such as myelin-associated glycoprotein and sulfatide-binding proteins, which play roles in cell adhesion and signaling . These interactions are crucial for maintaining the structural integrity of the myelin sheath and facilitating cell-cell communication.

Cellular Effects

This compound exerts significant effects on different cell types and cellular processes. It is predominantly found in the myelin sheath of the nervous system, where it influences axon-myelin interactions and neural plasticity . In the immune system, this compound modulates immune responses by interacting with immune cells such as neutrophils and platelets . Additionally, it plays a role in protein trafficking, cell adhesion, and aggregation, impacting cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It binds to specific proteins through hydrophobic and hydrophilic interactions, influencing their function and activity . This compound also affects enzyme activity, such as inhibiting ATP-sensitive potassium channels in pancreatic beta cells, thereby modulating insulin secretion . These interactions lead to changes in gene expression and cellular signaling pathways, contributing to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable but can undergo degradation under certain conditions . Long-term exposure to this compound has been observed to affect cellular function, including alterations in insulin secretion and immune responses . These temporal effects are essential for understanding the compound’s stability and potential long-term impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance insulin secretion and improve beta-cell function in diabetic models . At higher doses, it can inhibit insulin secretion and reduce the sensitivity of potassium channels to ATP . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized in the endoplasmic reticulum and Golgi apparatus from ceramide and galactosylceramide . The enzyme cerebroside sulfotransferase catalyzes the sulfation of galactosylceramide to produce this compound . This compound is also involved in metabolic processes related to lipid regulation, glycolysis inhibition, and energy metabolism . Understanding these pathways is crucial for elucidating the physiological functions of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily found in the outer leaflet of the plasma membrane and is transported to various cellular compartments . In the nervous system, this compound is localized in the myelin sheath, neurons, and glial cells . Its distribution is tissue-specific, with higher concentrations in the brain, liver, and pancreas . These transport and distribution mechanisms are vital for its biological functions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the plasma membrane, where it interacts with membrane proteins and participates in cell signaling . In the nervous system, this compound is found in the myelin sheath, contributing to axon-myelin interactions and neural plasticity . Additionally, it is present in lipid rafts, which are specialized membrane microdomains involved in protein trafficking and signal transduction . Understanding its subcellular localization provides insights into its diverse biological roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

C16 Sulfatide can be synthesized through a series of chemical reactions involving the sulfation of galactocerebrosides. The process typically involves the following steps:

Synthesis of Galactocerebrosides: This involves the glycosylation of ceramides with galactose.

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from biological materials. Techniques such as high-performance thin-layer chromatography (HPTLC) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are used to analyze and purify the compound .

Chemical Reactions Analysis

Types of Reactions

C16 Sulfatide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfatides to their corresponding alcohols.

Substitution: Sulfatides can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted glycosphingolipids.

Comparison with Similar Compounds

Similar Compounds

C18 Sulfatide: Similar structure but with an 18-carbon fatty acid chain.

C24 Sulfatide: Contains a 24-carbon fatty acid chain and is more abundant in neural tissues.

Uniqueness

C16 Sulfatide is unique due to its specific fatty acid chain length, which influences its distribution and function in different tissues. It is more prevalent in pancreatic islets compared to neural tissues, where longer-chain sulfatides dominate .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H77NO11S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-50-40-38(46)39(52-53(47,48)49)37(45)35(31-42)51-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-46H,3-26,28,30-32H2,1-2H3,(H,41,44)(H,47,48,49)/b29-27+/t33-,34+,35+,37-,38+,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGVDSGIQZDLDO-PHLJAKBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H77NO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does C16 Sulfatide interact with the TLR4-MD-2 complex, and what are the downstream effects?

A: this compound interacts directly with the TLR4-MD-2 complex, an innate immune receptor. [] Specifically, three this compound molecules bind to the hydrophobic pocket of MD-2, inducing a dimer conformation in the TLR4-MD-2 complex similar to the one induced by lipopolysaccharide (LPS). [] This binding triggers MyD88- and TRIF-dependent signaling pathways, leading to the production of pro-inflammatory cytokines like tumor necrosis factor α (TNFα) and type I interferon (IFN) in mouse macrophages. [] Interestingly, while this compound acts as an agonist for mouse TLR4, it antagonizes TLR4-MD-2 activation by LPS in human macrophage-like cells. []

Q2: Does the length of the fatty acid chain in sulfatides influence their activity on the TLR4-MD-2 complex?

A: Yes, the length of the fatty acid chain plays a crucial role in the activity of sulfatides on the TLR4-MD-2 complex. Research indicates an inverse relationship between the fatty acid chain length and the agonistic or antagonistic activity of sulfatides. [] Shorter fatty acid chains tend towards agonistic activity, while longer chains are associated with antagonistic effects on the receptor complex. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1243046.png)

![(2S,3S,4R,5R)-5-[6-[2-(1-cyclopentylindol-3-yl)ethylamino]purin-9-yl]-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1243050.png)

![2-(2-{2-[5-Amino-2-(4-fluoro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-3-phenyl-propionyl)-benzooxazole-5-carboxylic acid methyl ester](/img/structure/B1243051.png)

![N-(4-{2-[(S)-3-(6-Amino-pyridin-3-yloxy)-2-hydroxy-propylamino]-ethyl}-phenyl)-4-isopropyl-benzenesulfonamide](/img/structure/B1243060.png)

![[6-[6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1243061.png)